molecular formula C18H13NO5 B5721548 (4-Nitrophenyl)methyl 3-hydroxynaphthalene-2-carboxylate

(4-Nitrophenyl)methyl 3-hydroxynaphthalene-2-carboxylate

Cat. No.: B5721548
M. Wt: 323.3 g/mol
InChI Key: MEYOWHBLKKKZAL-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)methyl 3-hydroxynaphthalene-2-carboxylate is an organic compound that combines a nitrophenyl group with a hydroxynaphthalene carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)methyl 3-hydroxynaphthalene-2-carboxylate typically involves the esterification of 3-hydroxynaphthalene-2-carboxylic acid with (4-nitrophenyl)methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)methyl 3-hydroxynaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrazine.

    Substitution: The hydroxyl group on the naphthalene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and hydrazine are frequently used reducing agents.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-Nitrophenyl)methyl 3-hydroxynaphthalene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions. The nitrophenyl group can serve as a chromophore, allowing for the monitoring of reaction progress using spectroscopic techniques.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activity and can be investigated for potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its structural features make it suitable for various applications in material science and nanotechnology.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)methyl 3-hydroxynaphthalene-2-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, while the hydroxynaphthalene moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-Nitrophenyl)methyl 3-hydroxybenzoate: Similar structure but with a benzoate moiety instead of a naphthalene ring.

    (4-Nitrophenyl)methyl 2-hydroxynaphthalene-1-carboxylate: Similar structure but with different positions of the hydroxyl and carboxylate groups on the naphthalene ring.

Uniqueness

(4-Nitrophenyl)methyl 3-hydroxynaphthalene-2-carboxylate is unique due to the specific positioning of the functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4-nitrophenyl)methyl 3-hydroxynaphthalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5/c20-17-10-14-4-2-1-3-13(14)9-16(17)18(21)24-11-12-5-7-15(8-6-12)19(22)23/h1-10,20H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYOWHBLKKKZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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